- Novel synthesis of differentially substituted 5,7-dialkoxyquinazolin-4-ones, Synthetic Communications, 2008, 38(15), 2575-2583

Cas no 916483-58-4 (4-ethoxy-2,6-difluorobenzonitrile)

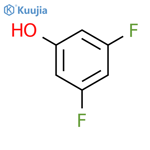

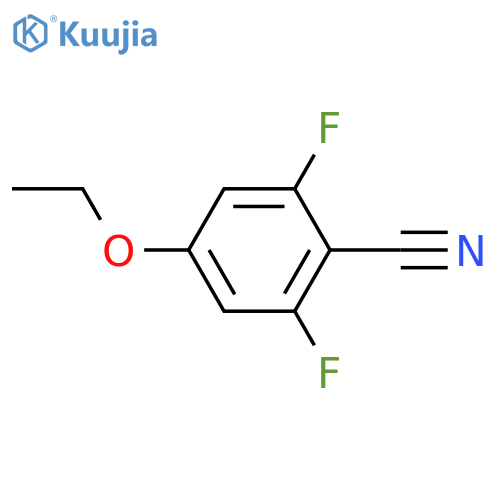

916483-58-4 structure

Produktname:4-ethoxy-2,6-difluorobenzonitrile

CAS-Nr.:916483-58-4

MF:C9H7F2NO

MW:183.154789209366

MDL:MFCD08062398

CID:2143981

PubChem ID:20112210

4-ethoxy-2,6-difluorobenzonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-ethoxy-2,6-difluorobenzonitrile

- 4-Ethoxy-2,6-difluorobenzonitrile (ACI)

-

- MDL: MFCD08062398

- Inchi: 1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3

- InChI-Schlüssel: DKDWQIZCCWNHHK-UHFFFAOYSA-N

- Lächelt: N#CC1C(F)=CC(OCC)=CC=1F

Berechnete Eigenschaften

- Genaue Masse: 183.04957017g/mol

- Monoisotopenmasse: 183.04957017g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 2

- Komplexität: 201

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 33Ų

- XLogP3: 2.2

4-ethoxy-2,6-difluorobenzonitrile Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00IHA6-5g |

Benzonitrile, 4-ethoxy-2,6-difluoro- |

916483-58-4 | 5g |

$257.00 | 2024-04-20 | ||

| A2B Chem LLC | AI61406-5g |

4-Ethoxy-2,6-difluorobenzonitrile |

916483-58-4 | 5g |

$260.00 | 2024-07-18 | ||

| Ambeed | A637484-5g |

4-Ethoxy-2,6-difluorobenzonitrile |

916483-58-4 | 95+% | 5g |

$171.0 | 2024-04-16 | |

| A2B Chem LLC | AI61406-10g |

4-Ethoxy-2,6-difluorobenzonitrile |

916483-58-4 | 10g |

$416.00 | 2024-07-18 | ||

| A2B Chem LLC | AI61406-1g |

4-Ethoxy-2,6-difluorobenzonitrile |

916483-58-4 | 1g |

$114.00 | 2024-07-18 | ||

| Aaron | AR00IHII-1g |

Benzonitrile, 4-ethoxy-2,6-difluoro- |

916483-58-4 | 95% | 1g |

$800.00 | 2025-02-12 | |

| abcr | AB264520-5g |

4-Ethoxy-2,6-difluorobenzonitrile, 97%; . |

916483-58-4 | 97% | 5g |

€314.10 | 2024-04-16 | |

| Apollo Scientific | PC303113-5g |

4-Ethoxy-2,6-difluorobenzonitrile |

916483-58-4 | 98% | 5g |

£154.00 | 2025-02-21 | |

| abcr | AB264520-5 g |

4-Ethoxy-2,6-difluorobenzonitrile; 97% |

916483-58-4 | 5g |

€314.10 | 2022-06-11 | ||

| 1PlusChem | 1P00IHA6-10g |

Benzonitrile, 4-ethoxy-2,6-difluoro- |

916483-58-4 | 10g |

$414.00 | 2024-04-20 |

4-ethoxy-2,6-difluorobenzonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3.5 h, 80 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

2.2 -78 °C; -78 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; basified

2.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

3.1 Reagents: 2,2,2-Trichloroacetyl chloride , Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

2.2 -78 °C; -78 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; basified

2.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

3.1 Reagents: 2,2,2-Trichloroacetyl chloride , Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 -78 °C; -78 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

2.1 Reagents: 2,2,2-Trichloroacetyl chloride , Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C

1.2 -78 °C; -78 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

2.1 Reagents: 2,2,2-Trichloroacetyl chloride , Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C

Referenz

- Novel synthesis of differentially substituted 5,7-dialkoxyquinazolin-4-ones, Synthetic Communications, 2008, 38(15), 2575-2583

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: 2,2,2-Trichloroacetyl chloride , Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C

Referenz

- Novel synthesis of differentially substituted 5,7-dialkoxyquinazolin-4-ones, Synthetic Communications, 2008, 38(15), 2575-2583

4-ethoxy-2,6-difluorobenzonitrile Raw materials

4-ethoxy-2,6-difluorobenzonitrile Preparation Products

4-ethoxy-2,6-difluorobenzonitrile Verwandte Literatur

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

916483-58-4 (4-ethoxy-2,6-difluorobenzonitrile) Verwandte Produkte

- 2679933-66-3(rac-(1R,5S,6S,7S)-7-(trifluoroacetamido)bicyclo3.2.0heptane-6-carboxylic acid)

- 41110-47-8(Dimethyl 5-methylpyrazine-2,3-dicarboxylate)

- 197504-51-1(6-Chloro-2-hydroxy-3-methyl-4H-chromen-4-one)

- 2567497-77-0(3-aminopyrrolidine-1-sulfonyl fluoride hydrochloride)

- 2172498-20-1(2-[5-(cyclopropylmethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine)

- 1797975-89-3(3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(2,3-dimethylphenyl)urea)

- 2680701-65-7(4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 1500433-65-7(3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid)

- 1353947-44-0([2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester)

- 2763903-28-0(7-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:916483-58-4)4-ethoxy-2,6-difluorobenzonitrile

Reinheit:99%

Menge:5g

Preis ($):154.0